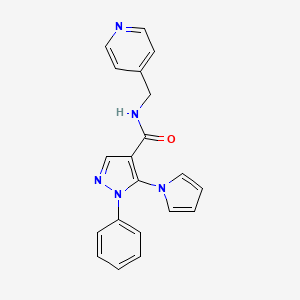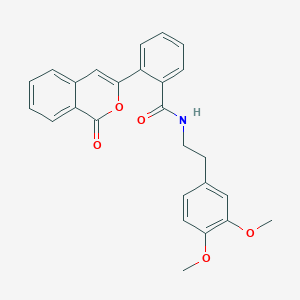![molecular formula C15H15ClN2O3S B11162918 4-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid](/img/structure/B11162918.png)
4-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}BUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}BUTANOIC ACID typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl group via a substitution reaction. The final step involves the attachment of the butanoic acid moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
4-{[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}BUTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}BUTANOIC ACID involves its interaction with specific molecular targets. The thiazole ring and chlorophenyl group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)formamido]-4-methanesulfonylbutanoic acid
- (4-chlorophenyl)(4-hydroxyphenyl)methanone
4-{[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}BUTANOIC ACID: is compared with other thiazole-containing compounds and chlorophenyl derivatives.
Uniqueness
The uniqueness of 4-{[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}BUTANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15ClN2O3S |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
4-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C15H15ClN2O3S/c1-9-13(14(21)17-8-2-3-12(19)20)22-15(18-9)10-4-6-11(16)7-5-10/h4-7H,2-3,8H2,1H3,(H,17,21)(H,19,20) |
InChI Key |
SAAHUWZAIIHDCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


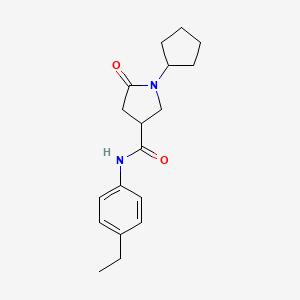
![ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11162849.png)
![N-(2-methylphenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162855.png)
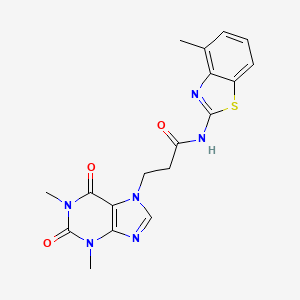
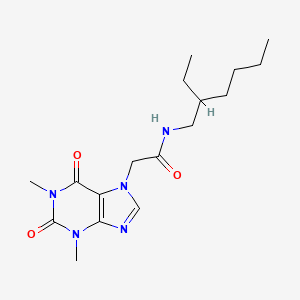
![1-[4-(dipropylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162872.png)
![ethyl 3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11162883.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11162884.png)
![methyl [6-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B11162890.png)
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanylglycine](/img/structure/B11162894.png)
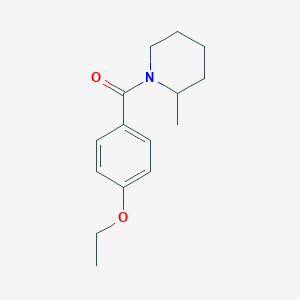
![1-(3-chloro-4-methylphenyl)-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11162902.png)
